![molecular formula C8H13NO B13548310 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is known for its rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry and materials science. The compound also contains an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxyl group, which contributes to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide variety of functional groups.
Scientific Research Applications
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study the reactivity of the bicyclo[1.1.1]pentane core.
Biology: The compound can be used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the biological activity of other compounds by interacting with similar molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity to the molecule, which can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different substituents at the bridgehead positions.
Cubanes: Another class of rigid, three-dimensional molecules that can serve as bioisosteres.
Higher bicycloalkanes: These compounds have similar structural features but with additional carbon atoms in the ring system.
Uniqueness
3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the azetidine ring and the hydroxyl group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C8H13NO/c10-8-3-7(4-8,5-8)6-1-9-2-6/h6,9-10H,1-5H2 |
InChI Key |
MEGXDVZYFKXXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
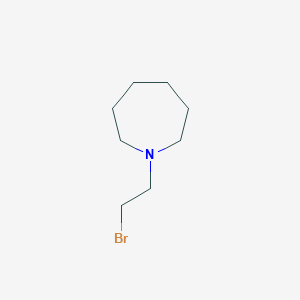
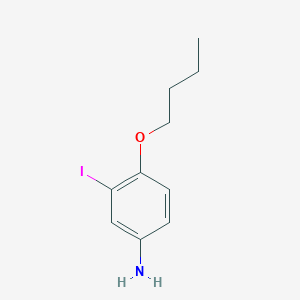
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

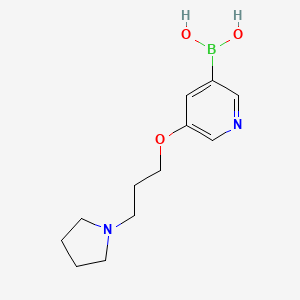
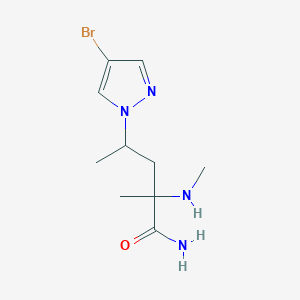

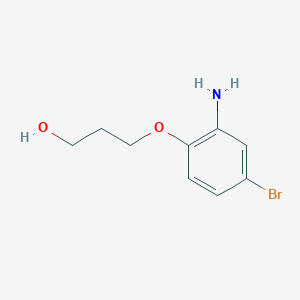

![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
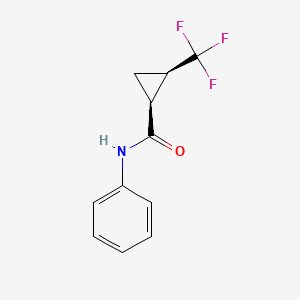
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
